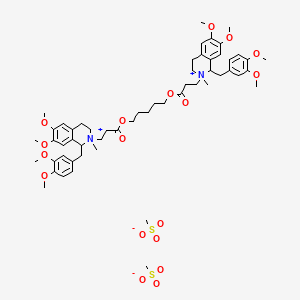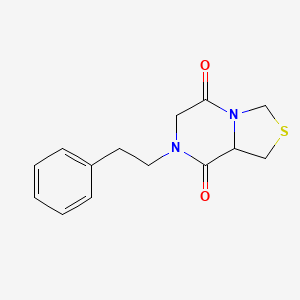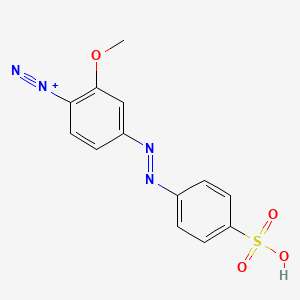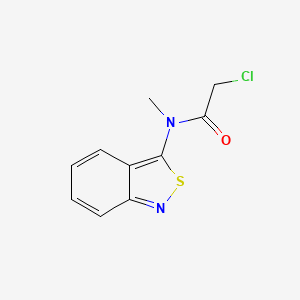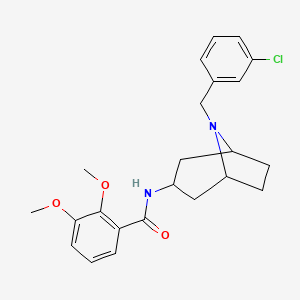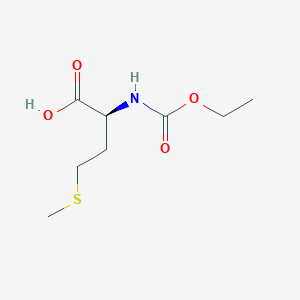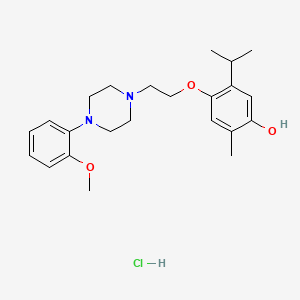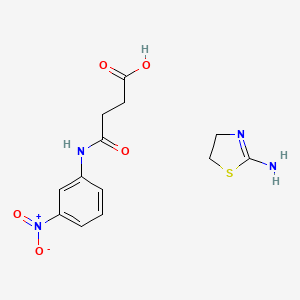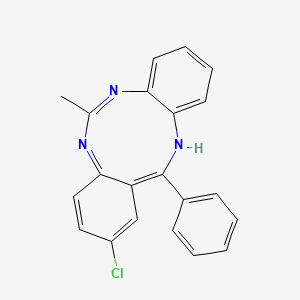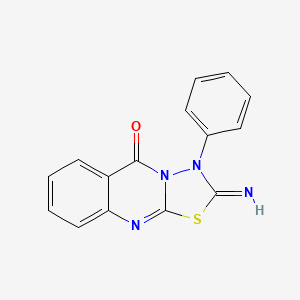
Einecs 286-876-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’EINECS 286-876-7 implique plusieurs étapes, commençant par la préparation du composé azoïque par des réactions de diazotation et de couplage. Les conditions de réaction incluent généralement des milieux acides ou basiques, des températures contrôlées et des catalyseurs spécifiques pour faciliter la formation de la liaison azo.
Méthodes de production industrielle
La production industrielle de l’this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de réacteurs industriels, un contrôle précis des paramètres de réaction et des étapes de purification pour assurer la qualité et la constance du produit final.
Analyse Des Réactions Chimiques
Types de réactions
L’EINECS 286-876-7 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d’oxydation.
Réduction : Les réactions de réduction peuvent rompre la liaison azo, conduisant à la formation d’amines.
Substitution : Le composé peut subir des réactions de substitution, où des groupes fonctionnels sont remplacés par d’autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers acides et bases pour les réactions de substitution. Les conditions varient en fonction de la réaction souhaitée, y compris la température, le pH et le choix du solvant.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent du type de réaction spécifique. Par exemple, l’oxydation peut produire des acides sulfoniques, tandis que la réduction peut produire des amines aromatiques.
Applications de la recherche scientifique
L’this compound a des applications diverses dans la recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique et en chimie analytique.
Biologie : Employé dans les essais biochimiques et comme agent de coloration.
Médecine : Étudié pour ses propriétés thérapeutiques potentielles et le développement de médicaments.
Industrie : Utilisé dans la production de colorants, de pigments et d’autres produits chimiques industriels.
Applications De Recherche Scientifique
Einecs 286-876-7 has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Le mécanisme d’action de l’EINECS 286-876-7 implique son interaction avec des cibles moléculaires spécifiques. Les effets du composé sont médiés par des voies qui comprennent la liaison à des protéines ou des enzymes, la modification de leur activité et l’influence sur les processus cellulaires. Les cibles moléculaires et les voies exactes dépendent de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 2-[4-[[1-[[(2-méthoxy-5-sulfophényl)amino]carbonyl]-2-oxopropyl]azo]phényl]-6-méthylbenzothiazole-7-sulfonique
- Acide 2-[4-[[1-[[(2-méthoxy-5-sulfophényl)amino]carbonyl]-2-oxopropyl]azo]phényl]-6-méthylbenzothiazole-7-sulfonique, sel de potassium
Unicité
L’EINECS 286-876-7 est unique en raison de sa structure moléculaire spécifique, qui lui confère des propriétés chimiques et physiques distinctes. Sa combinaison de groupes fonctionnels permet une réactivité polyvalente et des applications dans divers domaines, le distinguant des composés similaires.
Propriétés
Numéro CAS |
85392-18-3 |
|---|---|
Formule moléculaire |
C34H41N5Na2O12S3 |
Poids moléculaire |
853.9 g/mol |
Nom IUPAC |
disodium;1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-[4-[[1-(2-methoxy-5-sulfonatoanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]-6-methyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C25H22N4O9S3.C9H21NO3.2Na/c1-13-4-10-18-22(23(13)41(35,36)37)39-25(27-18)15-5-7-16(8-6-15)28-29-21(14(2)30)24(31)26-19-12-17(40(32,33)34)9-11-20(19)38-3;1-7(11)4-10(5-8(2)12)6-9(3)13;;/h4-12,21H,1-3H3,(H,26,31)(H,32,33,34)(H,35,36,37);7-9,11-13H,4-6H2,1-3H3;;/q;;2*+1/p-2 |
Clé InChI |
WHCWECLYBXCJOF-UHFFFAOYSA-L |
SMILES canonique |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC(C(=O)C)C(=O)NC4=C(C=CC(=C4)S(=O)(=O)[O-])OC)S(=O)(=O)[O-].CC(CN(CC(C)O)CC(C)O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


